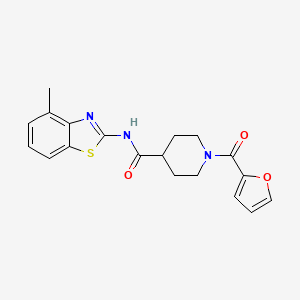
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as CSP-1103, is a chemical compound that has been studied for its potential use in various scientific research applications.
作用機序
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide's mechanism of action is not fully understood, but it is believed to involve the modulation of voltage-gated sodium channels. Voltage-gated sodium channels are important for the generation and propagation of action potentials in neurons. By modulating these channels, N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide may be able to reduce the excitability of neurons and prevent the abnormal firing of action potentials that can lead to seizures or neuropathic pain.
Biochemical and Physiological Effects
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to reduce the frequency and severity of seizures, as well as to reduce pain sensitivity. Additionally, N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have a low toxicity profile, which suggests that it may be a safe and effective treatment option for neurological disorders.
実験室実験の利点と制限
One advantage of using N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments is its relatively low toxicity profile. This makes it a safer option compared to other compounds that may have more severe side effects. Additionally, N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have potent anticonvulsant and analgesic effects, which makes it a promising candidate for further research.
One limitation of using N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments is the lack of understanding of its mechanism of action. While it is believed to modulate voltage-gated sodium channels, the exact way in which it does so is not fully understood. This can make it difficult to design experiments that specifically target N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide's effects.
将来の方向性
There are several future directions for research on N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research could focus on further elucidating the compound's mechanism of action. This could involve using techniques such as electrophysiology to better understand how N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide modulates voltage-gated sodium channels.
Another area of research could focus on developing new analogs of N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide that have improved potency and selectivity. This could involve modifying the chemical structure of N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide to improve its ability to target specific types of sodium channels or to reduce its toxicity.
Finally, future research could focus on testing N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in clinical trials to determine its potential as a treatment for neurological disorders in humans. This could involve conducting randomized controlled trials to evaluate the safety and efficacy of the compound in patients with epilepsy or neuropathic pain.
Conclusion
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, or N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, is a chemical compound that has been studied for its potential use in various scientific research applications. The compound has been shown to have anticonvulsant and analgesic effects in animal models, and it may be able to modulate voltage-gated sodium channels to reduce the excitability of neurons. While there is still much to learn about N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, it has the potential to be a promising treatment option for neurological disorders.
合成法
The synthesis of N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2-chlorobenzonitrile with ethylmagnesium bromide to form 2-ethylbenzonitrile. This compound is then reacted with piperidine to form 1-(2-ethylphenyl)-4-piperidinone. The final step involves the reaction of 1-(2-ethylphenyl)-4-piperidinone with ethylsulfonyl chloride and sodium cyanide to form N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide.
科学的研究の応用
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in various scientific research applications. One area of research has focused on the compound's potential as a treatment for neurological disorders, such as epilepsy and neuropathic pain. N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have anticonvulsant and analgesic effects in animal models, and it has been suggested that these effects may be due to the compound's ability to modulate voltage-gated sodium channels.
特性
IUPAC Name |
N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-22(20,21)18-9-7-12(8-10-18)15(19)17-14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQZUCUPTUZHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5304029.png)
![2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5304035.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5304067.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)


![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)
![(4S)-4-(4-{[(2-chloro-5-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5304116.png)


![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)